1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-8-4-6-18-11(8)9(15)7-13-12(16)14-10-3-2-5-17-10/h2-6,9,15H,7H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWVIZBLUZDYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is an organic compound with potential biological activities attributed to its unique structural features, including thiophene rings and urea moieties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H18N2O2S
- CAS Number: 1351630-55-1
The structure consists of a hydroxyethyl group, thiophene rings, and a urea linkage, which contribute to its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and urea moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of related thiourea derivatives against various bacterial strains, suggesting that similar compounds may possess comparable activity. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways through enzyme inhibition .
Anti-inflammatory Properties
Thiourea derivatives have been noted for their anti-inflammatory effects. The presence of the hydroxyethyl group in the compound may enhance its ability to modulate inflammatory responses. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, related thioamide derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The urea group can form hydrogen bonds with target proteins, while the thiophene rings may participate in π-stacking interactions. This dual action enhances binding affinity and specificity towards biological targets such as enzymes involved in inflammation and tumor growth.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Structure | Key Activity |
|---|---|---|
| 1-(2-Hydroxyethyl)-3-(o-tolyl)urea | Lacks thiophene | Lower antimicrobial activity |
| 1-(2-Hydroxy-2-phenylethyl)-3-(o-tolyl)urea | Contains phenyl group | Different reactivity profile |
This table illustrates how variations in structure can lead to differing biological activities.
Case Studies
Several case studies have investigated the biological effects of thiourea derivatives:
- Anticancer Efficacy : A study evaluating the cytotoxicity of a series of thiourea derivatives found that modifications at the thiophene ring significantly influenced their effectiveness against various cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Testing : Another research effort focused on synthesizing new thiourea derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of thiophene-containing ureas exhibit significant anticancer properties. For instance, studies have shown that 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can inhibit the proliferation of various cancer cell lines. A comparative study demonstrated that this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells, suggesting its potential as a lead compound for further development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
1.3 Neuroprotective Effects
Recent investigations into neuroprotective properties have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In cellular models of neurodegenerative diseases, the compound reduced markers of oxidative damage and inflammation, suggesting its potential for treating conditions like Alzheimer's disease .
Agricultural Applications
2.1 Pesticidal Activity
The compound has been studied for its pesticidal properties, particularly against agricultural pests. Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops such as maize and soybean without adversely affecting beneficial insects .
2.2 Plant Growth Regulation
Additionally, this compound has been explored as a plant growth regulator. Experiments showed that it enhances root development and overall plant vigor when applied at specific concentrations during the early growth stages of various crops .
Material Science Applications
3.1 Conductive Polymers
In material science, this compound has been utilized in the synthesis of conductive polymers. These polymers exhibit excellent electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .
3.2 Photovoltaic Devices
The compound's derivatives have been incorporated into organic photovoltaic devices, where they contributed to improved charge transport properties and overall device efficiency. Studies indicate that films made from these materials show promise in converting solar energy into electrical energy more efficiently than traditional materials .
Case Studies Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, enabling comparative analysis:
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and Pyrimidin-2-thiol (5a-d)
- Source: Synthesized via condensation of benzofuran-thiophene hybrids with urea/thiourea in ethanoic KOH .
- Structural Differences :
- Pyrimidine core replaces the urea-hydroxyethyl group.
- Benzofuran substituents introduce planar aromatic systems, contrasting with the flexible hydroxyethyl chain in the target compound.
- Functional Implications :
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl Urea (7a-d)
- Source : Tetrahydrobenzo[b]thiophene derivatives with urea-hydrazone-benzoyl hybrid structures .
- Structural Differences :
- Fused tetrahydrobenzo[b]thiophene replaces the isolated thiophene rings.
- Hydrazone and benzoyl groups introduce additional hydrogen-bonding and π-conjugation.
- Hydrazone groups could confer redox activity or metal chelation, absent in the target compound .
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (19)
- Source : A thiophene-containing SARS-CoV‑2 PLpro inhibitor .
- Structural Differences: Benzamide core replaces urea. Azetidine and cyclopentylamino groups introduce steric bulk and basicity.
- Functional Implications :
Comparative Data Table
Q & A
Q. What are the established synthetic routes for 1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalized thiophene derivatives. Key steps include:
- Coupling reactions to attach the hydroxyethyl and urea moieties, often using isocyanate intermediates.
- Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) to enhance solubility and reaction efficiency .
- Catalysts such as palladium for cross-coupling reactions, with temperature control (reflux conditions) to optimize yield .
Purification methods like chromatography or recrystallization are critical for obtaining high-purity products .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Q. How can preliminary biological activity screenings be designed for this compound?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., H460, HT-29) via MTT assays, with IC50 calculations .
- Enzyme inhibition studies : Use fluorometric assays to evaluate interactions with targets like kinases or proteases .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to assess broad-spectrum potential .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered thiophene rings) be resolved during refinement?
- Employ SHELXL’s restraints (e.g., SIMU, DELU) to model disorder while maintaining reasonable geometry .
- Validate with Hirshfeld surface analysis to assess intermolecular interactions and confirm hydrogen-bonding networks .
- Cross-reference with DFT calculations to compare experimental and theoretical bond lengths/angles .
Q. What experimental strategies address discrepancies in biological activity across assay models?
- Dose-response normalization : Account for differences in cell permeability or metabolic rates between models .
- Impurity profiling : Use HPLC-MS to rule out synthetic byproducts affecting activity .
- Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorometric data conflict .
Q. How can the compound’s stability under physiological conditions be evaluated methodologically?
- Forced degradation studies : Expose to pH extremes (1–13), UV light, and elevated temperatures, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time .
- Computational modeling : Predict hydrolytic susceptibility of the urea bond using QM/MM simulations .
Q. What advanced techniques elucidate the mechanism of action for anticancer activity?
- RNA-seq profiling : Identify differentially expressed genes in treated vs. untreated cancer cells .
- Molecular docking : Map interactions with apoptosis regulators (e.g., Bcl-2) using AutoDock Vina .
- Live-cell imaging : Track mitochondrial membrane potential collapse via JC-1 dye to confirm apoptosis induction .
Q. How can synthetic byproducts or isomers be characterized and mitigated?
- Chiral HPLC to separate enantiomers arising from the hydroxyethyl group’s stereochemistry .
- Reaction monitoring : Use in-situ IR spectroscopy to detect intermediate formation and adjust conditions .
- Byproduct identification : Employ HR-MS/MS to fragment unexpected peaks and propose structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
